1-Ethylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione
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Overview
Description
1-Ethylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound with a molecular formula of C9H10N2O2. It belongs to the class of pyridopyrazines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-Ethylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione typically involves a series of steps including nucleophilic substitution, reduction, acylation, and cyclization. One common synthetic route starts with the nucleophilic substitution of a chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine. This is followed by the reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization to form the desired compound . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.
Chemical Reactions Analysis
1-Ethylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully reduced form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It finds applications in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For instance, as a KRAS covalent inhibitor, it binds covalently to the KRAS protein, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Ethylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione can be compared with other similar compounds such as:
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione: This compound shares a similar core structure but lacks the ethyl group at the nitrogen atom.
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine-2,3-dione: This derivative has a fully saturated pyridine ring, which alters its chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
146950-64-3 |
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Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
1-ethyl-4H-pyrido[3,4-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C9H9N3O2/c1-2-12-7-3-4-10-5-6(7)11-8(13)9(12)14/h3-5H,2H2,1H3,(H,11,13) |
InChI Key |
DWUTWOMMDIRZBK-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=NC=C2)NC(=O)C1=O |
Canonical SMILES |
CCN1C2=C(C=NC=C2)NC(=O)C1=O |
Origin of Product |
United States |
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